molecular formula C11H7ClF3N3O B2466336 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 861452-42-8

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2466336
CAS No.: 861452-42-8
M. Wt: 289.64
InChI Key: WZQIFXLAPFZVPC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine and trifluoromethylpyrazole, followed by chlorination to introduce the carbonyl chloride group . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • 5-Cyclopropyl-7-difluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
  • 5-Cyclopropyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications .

Properties

IUPAC Name

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-10(19)7-4-9-16-6(5-1-2-5)3-8(11(13,14)15)18(9)17-7/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQIFXLAPFZVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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